molecular formula C10H8F3NO3 B12958263 3-Hydroxy-6-methoxy-3-(trifluoromethyl)indolin-2-one

3-Hydroxy-6-methoxy-3-(trifluoromethyl)indolin-2-one

Cat. No.: B12958263
M. Wt: 247.17 g/mol
InChI Key: AAHPNAKRMUIZCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-6-methoxy-3-(trifluoromethyl)indolin-2-one is a compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 3-Hydroxy-6-methoxy-3-(trifluoromethyl)indolin-2-one typically involves the alkylation of isatin with alkyl bromide using sodium hydride as a base in DMF solvent. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-Hydroxy-6-methoxy-3-(trifluoromethyl)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxindole derivatives.

    Reduction: Reduction reactions can yield hydroxyindole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

Scientific Research Applications

3-Hydroxy-6-methoxy-3-(trifluoromethyl)indolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-methoxy-3-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological activity being studied, but they generally include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 3-Hydroxy-6-methoxy-3-(trifluoromethyl)indolin-2-one include other indole derivatives such as:

Properties

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

3-hydroxy-6-methoxy-3-(trifluoromethyl)-1H-indol-2-one

InChI

InChI=1S/C10H8F3NO3/c1-17-5-2-3-6-7(4-5)14-8(15)9(6,16)10(11,12)13/h2-4,16H,1H3,(H,14,15)

InChI Key

AAHPNAKRMUIZCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(C(=O)N2)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.